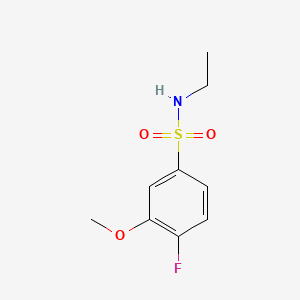![molecular formula C9H8Cl2N2O2 B2510129 methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate CAS No. 356101-82-1](/img/structure/B2510129.png)
methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate, commonly referred to as MCPC, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and other organic solvents. MCPC has been used in various research applications, including the synthesis of various compounds, the study of enzyme inhibition, and the study of drug-receptor interactions. MCPC has also been used in laboratory experiments to study the physiological effects of certain chemicals on the body.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Processes: Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate and similar compounds are synthesized using various raw materials and methods. For instance, Zhu Hong-jun (2010) discusses the synthesis of related compounds using methyl acetimidate hydrochloride and 2,4-dichlorophenylhydrazine, achieving high purity and yield. Another study by Patel and Barat (2010) describes the synthesis of pyrazolyl quinazolin-4(3H) ones, indicating the versatility in creating different compounds using similar base materials (Zhu Hong-jun, 2010) (N. Patel & G. Barat, 2010).
Pharmacological Potential
- Cytotoxic and Anticancer Activity: Research has identified the potential of similar compounds in cytotoxic and anticancer activities. For example, Flefel et al. (2015) examined certain derivatives for their effects on tumor cell lines, finding significant inhibitory effects compared to a reference drug, doxorubicin (Eman M. Flefel et al., 2015). Additionally, Gomha et al. (2014) synthesized thiadiazole and thiazole derivatives, revealing promising anticancer activity against the breast carcinoma cell line MCF-7 (Sobhi M. Gomha, T. Salah & A. Abdelhamid, 2014).
Analytical Applications
- Voltammetric Determination of Pollutants: Research also points to the analytical applications of similar compounds. Tahernejad-Javazmi et al. (2018) used a derivative in a sensor for determining hydrazine and 4-chlorophenol in water, showcasing its potential in environmental monitoring (Fahimeh Tahernejad-Javazmi et al., 2018).
Propiedades
IUPAC Name |
methyl N-[(E)-(2,3-dichlorophenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)13-12-5-6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,13,14)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSODXIKSNGGR-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510046.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2510048.png)
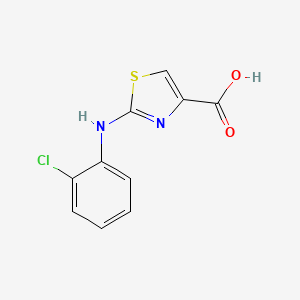
![N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2510050.png)
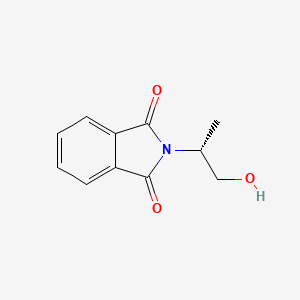
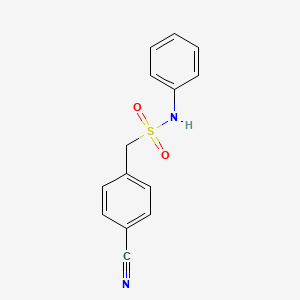
![[(3S,4S)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2510055.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2510056.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2510057.png)
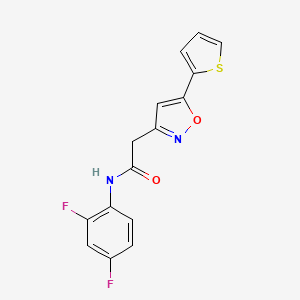
![4-bromo-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2510062.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2510067.png)
methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2510068.png)
